molecular formula C18H14BrNO4 B11344508 3-Bromophenyl 5-(4-ethoxyphenyl)isoxazole-3-carboxylate

3-Bromophenyl 5-(4-ethoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B11344508
M. Wt: 388.2 g/mol
InChI Key: FLEOOBSMJZXOJP-UHFFFAOYSA-N
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Description

3-Bromophenyl 5-(4-ethoxyphenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromophenyl 5-(4-ethoxyphenyl)isoxazole-3-carboxylate typically involves the reaction of 3-bromophenyl isoxazole-3-carboxylate with 4-ethoxyphenyl derivatives under specific conditions. One common method involves the use of tetrahydrofuran (THF) as a solvent, with the reaction being carried out at elevated temperatures. The reaction mixture is often refluxed, and the product is purified using techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromophenyl 5-(4-ethoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-Bromophenyl 5-(4-ethoxyphenyl)isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromophenyl 5-(4-ethoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromophenyl 5-(4-ethoxyphenyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and ethoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H14BrNO4

Molecular Weight

388.2 g/mol

IUPAC Name

(3-bromophenyl) 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C18H14BrNO4/c1-2-22-14-8-6-12(7-9-14)17-11-16(20-24-17)18(21)23-15-5-3-4-13(19)10-15/h3-11H,2H2,1H3

InChI Key

FLEOOBSMJZXOJP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC(=CC=C3)Br

Origin of Product

United States

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